molecular formula C12H17N B11913648 N-Isopropyl-2,3-dihydro-1H-inden-2-amine

N-Isopropyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B11913648
M. Wt: 175.27 g/mol
InChI Key: RPGLUMRDPMBBBQ-UHFFFAOYSA-N
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Description

N-Isopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of amines It is structurally characterized by an indane backbone with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-indene.

    Amine Introduction: The indene is reacted with isopropylamine under suitable conditions to introduce the isopropyl group.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to ensure the reduction of any double bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced further to form fully saturated amines.

    Substitution: It can participate in substitution reactions where the isopropyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated derivatives or oxides.

    Reduction Products: Fully saturated amines.

    Substitution Products: Halogenated derivatives or other substituted amines.

Scientific Research Applications

Synthesis and Chemical Properties

N-Isopropyl-2,3-dihydro-1H-inden-2-amine is synthesized as an intermediate in the preparation of various pharmaceuticals. One notable application is as a precursor to rasagiline, a medication used for treating Parkinson's disease. The synthesis involves reducing 2,3-dihydro-1H-indene derivatives under specific conditions to yield the desired amine compound efficiently. Recent advancements in synthetic methods have improved yield and reduced costs, making industrial production more feasible .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, which are crucial for treating neurodegenerative disorders like Parkinson's disease. Rasagiline, derived from this compound, acts as an irreversible monoamine oxidase-B inhibitor, enhancing dopamine levels in the brain and providing neuroprotection against oxidative stress .

Antidepressant Activity

Studies have suggested that compounds related to this compound may also exhibit antidepressant properties. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression alongside neurodegenerative diseases .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. This could be beneficial in managing conditions characterized by chronic inflammation, potentially extending its therapeutic applications beyond neurological disorders .

Case Study 1: Rasagiline in Parkinson's Disease Treatment

Rasagiline has been shown to improve motor functions in patients with Parkinson's disease and delay the progression of symptoms when used as monotherapy or adjunct therapy with levodopa. Clinical trials have demonstrated that rasagiline not only improves quality of life but also has a favorable side effect profile compared to other treatments .

Case Study 2: Neuroprotective Screening

A study investigating various pharmacologically active compounds identified this compound derivatives as candidates for neuroprotection in ischemic stroke models. The results indicated significant reductions in neuronal damage and infarction size when these compounds were administered post-injury .

Data Table: Comparative Pharmacological Effects

CompoundMechanism of ActionApplication AreaReference
N-Isopropyl-2,3-dihydro-1H-indeneMAO-B InhibitionParkinson's Disease
RasagilineNeuroprotection & Dopamine EnhancementNeurodegenerative Disorders
Related CompoundsAntidepressant EffectsDepression
Anti-inflammatory DerivativesModulation of Inflammatory PathwaysChronic Inflammation

Mechanism of Action

The mechanism of action of N-Isopropyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminoindane: Similar in structure but lacks the isopropyl group.

    N-Methyl-2,3-dihydro-1H-inden-2-amine: Similar backbone with a methyl group instead of an isopropyl group.

    2,3-Dihydro-1H-inden-2-amine: The parent compound without any substituents on the nitrogen atom.

Uniqueness: N-Isopropyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to its analogs.

Biological Activity

N-Isopropyl-2,3-dihydro-1H-inden-2-amine, a member of the aminoindane family, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropyl group attached to the indane structure, which enhances its solubility and interaction with biological targets. The molecular formula is C₁₁H₁₅N, with a molecular weight of approximately 175.25 g/mol. This compound's bicyclic structure is significant for its pharmacological properties, particularly in modulating neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic Activity : Similar compounds have shown the ability to modulate dopamine release and reuptake, which is crucial for their potential therapeutic effects in treating mood disorders and neurodegenerative diseases.
  • Serotonergic Effects : N-Isopropyl derivatives may influence serotonin pathways, potentially impacting anxiety and depression management.
  • Adrenergic Modulation : The compound could interact with norepinephrine systems, affecting cardiovascular responses and stress-related behaviors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Type Description Reference
Neurotransmitter ModulationInfluences the release and reuptake of serotonin, norepinephrine, and dopamine
Antimicrobial PropertiesPotential disruption of bacterial cell membranes or inhibition of essential enzymes
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways

Neuropharmacological Studies

A study evaluating the effects of various aminoindanes on neurotransmitter systems highlighted that this compound significantly modulated dopamine levels in vitro. This suggests potential applications in treating conditions like schizophrenia and Parkinson's disease where dopaminergic signaling is disrupted.

Antimicrobial Research

In another study focusing on antimicrobial activity, N-Isopropyl derivatives were shown to exhibit significant inhibition against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes, indicating a promising avenue for developing new antibiotics.

Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C12H17N/c1-9(2)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

RPGLUMRDPMBBBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC2=CC=CC=C2C1

Origin of Product

United States

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